2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atropisomers and Diastereoisomers
One area of research focuses on the formation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes. These compounds exhibit moderate to good diastereoselectivity favoring the syn diastereoisomer, highlighting the compound's utility in stereochemical studies and the synthesis of complex molecules (Bowles, Clayden, & Tomkinson, 1995).
Chemical Synthesis and Reactivity
Another aspect of research includes the synthesis and reactivity of 2-methyl-1,4-naphthoquinone derivatives, where interactions with active methylene group anions lead to a variety of cyclic compounds. This demonstrates the compound's role in facilitating diverse chemical transformations and elucidating reaction mechanisms (Boyle, O'mahony, & Cardin, 1984).
Neuroimaging Applications
In neurology, derivatives of naphthamide have been explored for their potential in imaging studies, such as the detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients using positron emission tomography. This application underscores the compound's relevance in medical diagnostics and research into neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Histochemical Techniques
The compound has also been implicated in histochemical techniques for demonstrating tissue oxidase activity, signifying its utility in biological assays and the study of enzyme localization within tissues (Burstone, 1959).
Protecting Groups in Organic Synthesis
Furthermore, research into protecting groups for organic synthesis has led to the development of 2-naphthylmethoxymethyl (NAPOM) as a novel protecting group for hydroxy and mercapto groups. This showcases the compound's contribution to synthetic chemistry, enabling selective reactions under mild conditions (Sato, Oishi, & Torikai, 2015).
Ionophore Synthesis and Application
The synthesis and study of carboxylic ionophores containing naphthylene groups reveal the compound's significance in developing molecules with high selectivity for potassium ions over sodium ions. This research has implications for ion transport studies and the design of selective ionophores (Chikaraishi-Kasuga et al., 1997).
Properties
IUPAC Name |
2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSBXDLAKWCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.